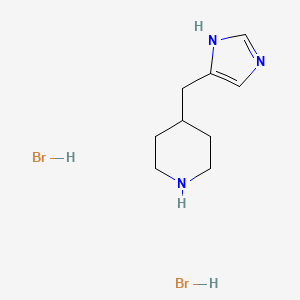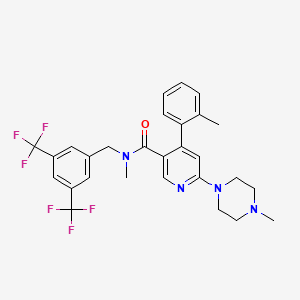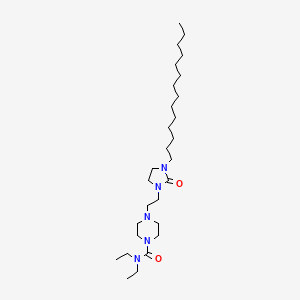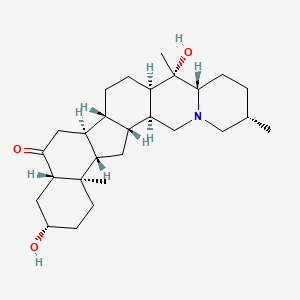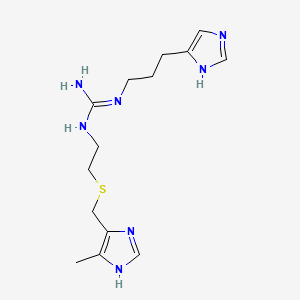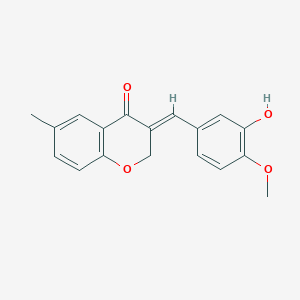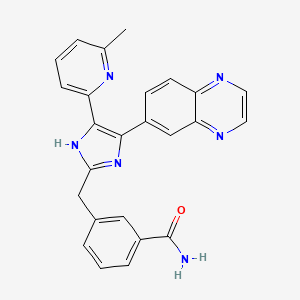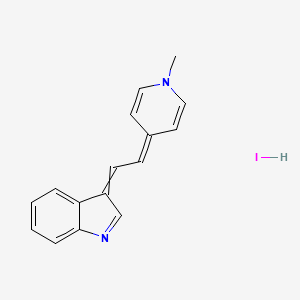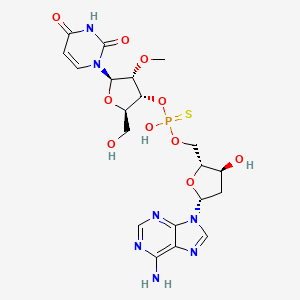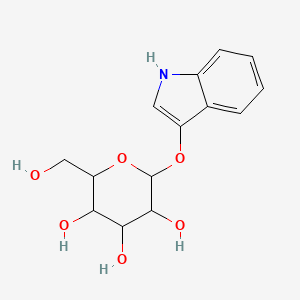
靛蓝苷
描述
Indican is a colorless organic compound that is naturally occurring in plants of the genus IndigoferaIndican is a precursor to the indigo dye, which has been historically significant for textile dyeing .
科学研究应用
作用机制
靛蓝苷通过转化为吲哚酚并随后氧化为靛蓝发挥作用。靛蓝苷的酶促水解释放出吲哚酚,然后被氧化形成靛蓝染料。 该过程涉及吲哚酚酯酶等酶的作用以及与色氨酸代谢相关的分子途径 .
类似化合物:
伊萨丹B: 靛蓝染料的另一个前体,与其在靛蓝合成中的作用类似于靛蓝苷.
吲哚酚硫酸酯: 吲哚酚的代谢产物,与其代谢途径类似于靛蓝苷.
独特性: 靛蓝苷在其在木蓝属植物中的天然存在及其作为靛蓝染料前体的历史意义方面是独一无二的。 其在色氨酸代谢中的作用及其在医学上的诊断潜力也将其与其他类似化合物区分开来 .
生化分析
Biochemical Properties
Indican plays a significant role in biochemical reactions. The hydrolysis of indican yields β-D-glucose and indoxyl . The reaction of indoxyl (indican) with a mild oxidizing agent, such as atmospheric oxygen, yields blue indigo dye .
Cellular Effects
Indican is a byproduct of tryptophan putrefaction by microbes in the gut . Accumulated levels of indican in the urine suggest higher levels of tryptophan putrefaction from gastrointestinal dysbiosis or malabsorption .
Molecular Mechanism
Indican is an indole produced when bacteria in the intestine act on the amino acid, tryptophan . Most indoles are excreted in the feces. The remainder is absorbed, metabolized by the liver, and excreted as indican in the urine .
Temporal Effects in Laboratory Settings
It is known that indican is involved in the production of indigo dye through a series of reactions involving hydrolysis and oxidation .
Metabolic Pathways
Indican is involved in the metabolic pathway of tryptophan. Tryptophan is first converted to indole, then to indican by bacteria in the gut . Following absorption from the gut, indole is converted to 3-hydroxy indole (indoxyl or indican) in the liver, where it is again then conjugated with sulfuric acid or glucuronic acid through normal xenobiotic metabolism pathways .
Transport and Distribution
Indican, being water-soluble, is excreted through the urine . After absorption from the gut, indole is converted to 3-hydroxy indole (indoxyl or indican) in the liver, where it is then transported to the kidneys for excretion .
Subcellular Localization
It is known that indican is produced in the gut by bacteria acting on tryptophan and is then absorbed and metabolized in the liver .
准备方法
合成路线和反应条件: 靛蓝苷可以通过吲哚基葡萄糖苷的酶促水解合成。 该过程包括肠道细菌将色氨酸转化为吲哚,然后在肝脏中将吲哚转化为3-羟基吲哚(吲哚酚或靛蓝苷),在那里它与硫酸或葡萄糖醛酸结合 .
工业生产方法: 靛蓝苷的工业生产涉及从木蓝属植物中提取。这些植物的叶子被发酵以从靛蓝苷中释放出吲哚酚。 然后,这种吲哚酚被空气氧化形成靛蓝染料 .
反应类型:
常用试剂和条件:
水解: 水和酶用于水解靛蓝苷。
主要产物:
水解: β-D-葡萄糖和吲哚酚。
氧化: 靛蓝染料.
相似化合物的比较
Isatan B: Another precursor to indigo dye, similar to indican in its role in indigo synthesis.
Indoxyl sulfate: A metabolite of indoxyl, similar to indican in its metabolic pathway.
Uniqueness: Indican is unique in its natural occurrence in Indigofera plants and its historical significance as a precursor to indigo dye. Its role in the metabolism of tryptophan and its diagnostic potential in medicine also distinguish it from other similar compounds .
属性
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(1H-indol-3-yloxy)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO6/c16-6-10-11(17)12(18)13(19)14(21-10)20-9-5-15-8-4-2-1-3-7(8)9/h1-5,10-19H,6H2/t10-,11-,12+,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVARCVCWNFACQC-RKQHYHRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10903997 | |
| Record name | Indoxyl beta-D-glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10903997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
487-60-5 | |
| Record name | Indoxyl-β-D-glucoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=487-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indican (plant indican) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487605 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indoxyl beta-D-glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10903997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | β-D-Glucopyranoside, 1H-indol-3-yl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.244 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INDICAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N187WK1Y1J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Indican | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0061755 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


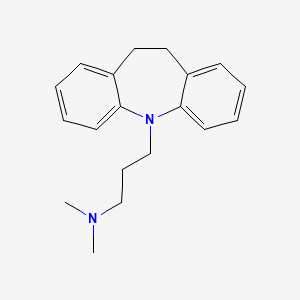

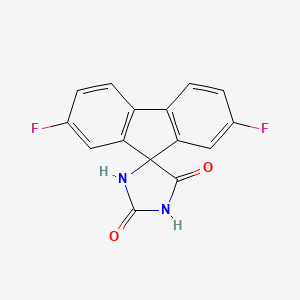
![manganese(2+);(4R,9R,14R,19R)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;dichloride](/img/structure/B1671796.png)
